molecular formula C11H8BrN3O B5708095 N-(5-bromo-2-pyridinyl)nicotinamide

N-(5-bromo-2-pyridinyl)nicotinamide

Cat. No. B5708095
M. Wt: 278.10 g/mol
InChI Key: RANMQXGTLPVJFZ-UHFFFAOYSA-N
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Description

N-(5-bromo-2-pyridinyl)nicotinamide, also known as 5-Brd-4-PA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a derivative of nicotinamide, which is a form of vitamin B3.

Scientific Research Applications

N-(5-bromo-2-pyridinyl)nicotinamide has been extensively studied for its potential applications in cancer research, specifically in the development of cancer therapeutics. This compound has been shown to inhibit the activity of several enzymes that are involved in cancer cell growth and proliferation, such as poly(ADP-ribose) polymerase (PARP) and tankyrase. In addition, N-(5-bromo-2-pyridinyl)nicotinamide has also been studied for its potential applications in the treatment of metabolic disorders, such as obesity and type 2 diabetes.

Mechanism of Action

The mechanism of action of N-(5-bromo-2-pyridinyl)nicotinamide involves its ability to inhibit the activity of several enzymes, such as PARP and tankyrase. PARP is an enzyme that is involved in DNA repair, and its inhibition can lead to DNA damage and cell death in cancer cells. Tankyrase is an enzyme that is involved in the Wnt signaling pathway, which is important for cell proliferation and differentiation. Inhibition of tankyrase can lead to decreased cell growth and proliferation.
Biochemical and Physiological Effects
N-(5-bromo-2-pyridinyl)nicotinamide has been shown to have several biochemical and physiological effects. In cancer cells, this compound can lead to DNA damage and cell death. In addition, N-(5-bromo-2-pyridinyl)nicotinamide has been shown to decrease glucose production in the liver, which can lead to improved glucose tolerance and insulin sensitivity in obese and diabetic mice.

Advantages and Limitations for Lab Experiments

One advantage of using N-(5-bromo-2-pyridinyl)nicotinamide in lab experiments is its specificity for certain enzymes, such as PARP and tankyrase. This allows for targeted inhibition of these enzymes and can lead to more precise results. However, one limitation of this compound is its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are several future directions for the research of N-(5-bromo-2-pyridinyl)nicotinamide. One direction is the development of more potent and selective inhibitors of PARP and tankyrase. In addition, further studies are needed to determine the potential applications of this compound in the treatment of other diseases, such as neurodegenerative disorders. Furthermore, the potential toxicity of N-(5-bromo-2-pyridinyl)nicotinamide needs to be further investigated to determine its safety for use in humans.
Conclusion
In conclusion, N-(5-bromo-2-pyridinyl)nicotinamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in cancer research and the treatment of metabolic disorders. The synthesis of this compound involves the reaction of 5-bromo-2-pyridinecarboxylic acid with nicotinamide. Its mechanism of action involves its ability to inhibit the activity of several enzymes, such as PARP and tankyrase. N-(5-bromo-2-pyridinyl)nicotinamide has several biochemical and physiological effects, and it has both advantages and limitations for lab experiments. There are several future directions for the research of N-(5-bromo-2-pyridinyl)nicotinamide, including the development of more potent and selective inhibitors and the investigation of its potential toxicity.

Synthesis Methods

The synthesis of N-(5-bromo-2-pyridinyl)nicotinamide involves the reaction of 5-bromo-2-pyridinecarboxylic acid with nicotinamide. The reaction is typically carried out in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified through various methods, such as column chromatography or recrystallization.

properties

IUPAC Name

N-(5-bromopyridin-2-yl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrN3O/c12-9-3-4-10(14-7-9)15-11(16)8-2-1-5-13-6-8/h1-7H,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RANMQXGTLPVJFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(=O)NC2=NC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-bromopyridin-2-yl)pyridine-3-carboxamide

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